molecular formula C24H25OPS3 B14175606 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 919992-14-6

{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14175606
CAS No.: 919992-14-6
M. Wt: 456.6 g/mol
InChI Key: JDKNUDIQHZKBMH-UHFFFAOYSA-N
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Description

{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dithiane ring, phenoxy group, and a sulfanylidene-lambda~5~-phosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves multiple steps One common approach is to start with the preparation of the 1,3-dithiane ring, which can be synthesized from 1,3-propanedithiol and formaldehyde under acidic conditions The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved dithiane derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and other therapeutic agents.

Medicine

In medicine, the compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical transformations.

Mechanism of Action

The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
  • {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphine oxide

Uniqueness

What sets {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of a dithiane ring and a sulfanylidene-lambda~5~-phosphane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

919992-14-6

Molecular Formula

C24H25OPS3

Molecular Weight

456.6 g/mol

IUPAC Name

2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C24H25OPS3/c27-26(22-8-3-1-4-9-22,23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-28-18-7-19-29-24/h1-6,8-15,24H,7,16-19H2

InChI Key

JDKNUDIQHZKBMH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)OCCP(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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